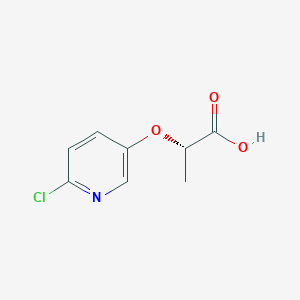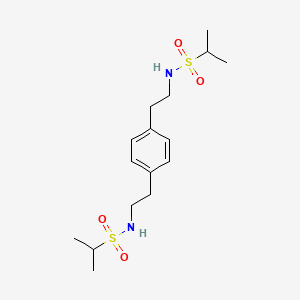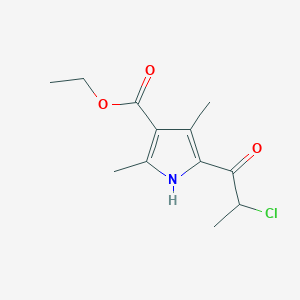
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a 2-chloropropanoyl group and an ethyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a 2-chloropropanoyl group, and an ethyl carboxylate group .
Chemical Reactions Analysis
The compound, due to the presence of the pyrrole ring, might undergo electrophilic substitution reactions. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of the polar carboxylate group might make the compound somewhat soluble in water .
Scientific Research Applications
Chemical Reactions and Formation
Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate and similar compounds have been a focus in chemical research due to their potential in forming various chemical structures. The compound has been involved in reactions with substituted hydrazines in different solvents to yield regioisomeric 3- and 5-substituted pyrazoles, showing selectivity in the formation of certain pyrazole structures under specific conditions (Mikhed’kina et al., 2009).
Structural and Spectral Analyses
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was synthesized and characterized using various analytical methods. This research highlighted the exothermic and spontaneous nature of the formation reaction at room temperature and detailed the strength of intra- and intermolecular interactions using “atoms in molecules” (AIM) theory, signifying its potential in the field of molecular structure analysis (Singh et al., 2013).
Non-linear Optical (NLO) Properties
The non-linear optical properties of pyrrole derivatives have been investigated, showing that compounds like ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate possess significant potential for NLO applications due to their high static first hyperpolarizability values. This indicates their suitability for use in optoelectronic devices and materials (Singh et al., 2015).
Hydrogen-Bonding Patterns
Understanding the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole is vital for comprehending their molecular and crystal structures. Studies have revealed the formation of hydrogen-bonded dimers and polymeric chains in these compounds, providing insight into their structural properties and the role of hydrogen bonding in their stability (Senge & Smith, 2005).
Quantum Chemical Correlations
Quantum chemical calculations have been employed to evaluate the formation and properties of various pyrrole derivatives. These studies encompass vibrational analysis, electron density analysis, and interaction energy evaluations, offering a deep understanding of the molecular interactions and reactivity of these compounds (Rawat et al., 2014).
properties
IUPAC Name |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-5-17-12(16)9-6(2)10(14-8(9)4)11(15)7(3)13/h7,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNGIXTYBDQIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

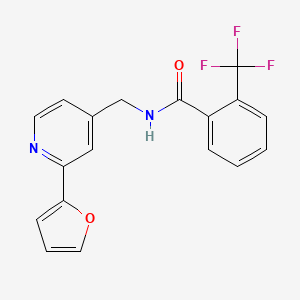
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)
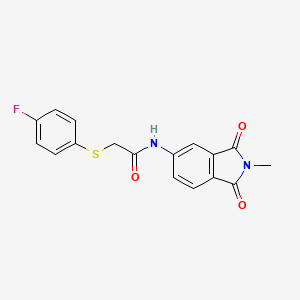
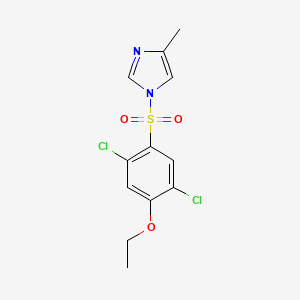
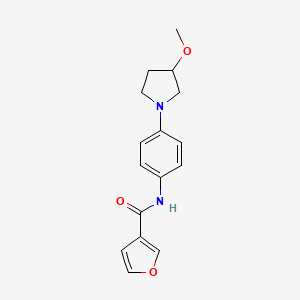
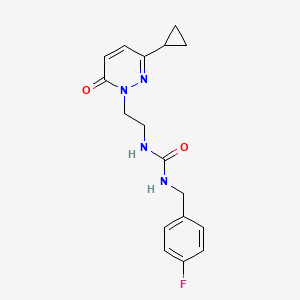
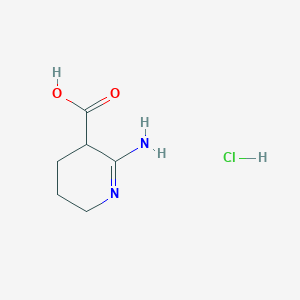
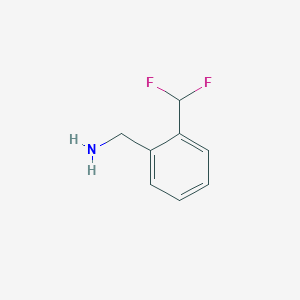


![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/no-structure.png)
